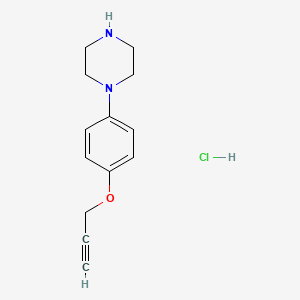
1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride
Übersicht
Beschreibung
1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C13H17ClN2O and its molecular weight is 252.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-(Prop-2-yn-1-yloxy)phenyl)piperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a prop-2-yn-1-yloxy group attached to a phenyl moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The prop-2-yn-1-yloxy group facilitates covalent bonding with active sites on enzymes, which may lead to modulation or inhibition of enzymatic activity. The piperazine moiety is known for its role in enhancing binding affinity to neurotransmitter receptors, suggesting a multifaceted mechanism of action .
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of piperazine compounds exhibit antidepressant and anxiolytic properties. For instance, studies have shown that modifications on the piperazine structure can enhance serotonergic activity, which is crucial for mood regulation .
Neurotransmitter Interaction
The compound's interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, has been explored. It is suggested that this compound may act as an antagonist at certain dopamine receptors while simultaneously modulating serotonin receptor activity. This dual action could provide therapeutic benefits in treating disorders such as depression and anxiety .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the efficacy of the compound against various cancer cell lines. For example, studies show that similar piperazine derivatives can inhibit cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest mechanisms .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 9.46 | Apoptosis |
| 2 | MDA-MB-231 | 11.73 | Cell Cycle Arrest |
In Vivo Studies
In vivo studies have demonstrated that related compounds exhibit significant anxiolytic effects in animal models. For instance, administration of certain piperazine derivatives resulted in reduced anxiety-like behavior in rodents, as evidenced by performance in elevated plus maze tests .
Toxicity and Safety Profile
Initial toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. Studies report no acute toxicity in animal models at concentrations up to 2000 mg/kg .
Eigenschaften
IUPAC Name |
1-(4-prop-2-ynoxyphenyl)piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-11-16-13-5-3-12(4-6-13)15-9-7-14-8-10-15;/h1,3-6,14H,7-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTGFQZMLRDGLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















